molecular formula C23H14Cl2N4 B12735361 (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- CAS No. 95858-85-8

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl-

Cat. No.: B12735361
CAS No.: 95858-85-8
M. Wt: 417.3 g/mol
InChI Key: JOQFEMXAYKTLLG-JLHYYAGUSA-N
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Description

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features and potential biological activities, making it a valuable subject of study for researchers.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- is unique due to its specific structural features, which confer distinct biological activities

Properties

CAS No.

95858-85-8

Molecular Formula

C23H14Cl2N4

Molecular Weight

417.3 g/mol

IUPAC Name

7-chloro-1-[(E)-2-(2-chlorophenyl)ethenyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C23H14Cl2N4/c24-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)26-23-28-27-21(29(20)23)13-10-15-6-4-5-9-19(15)25/h1-14H/b13-10+

InChI Key

JOQFEMXAYKTLLG-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=NN=C(N3C4=C2C=C(C=C4)Cl)/C=C/C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=C(N3C4=C2C=C(C=C4)Cl)C=CC5=CC=CC=C5Cl

Origin of Product

United States

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